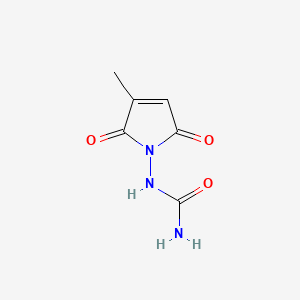

1-(3-Methyl-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)urea

描述

Crystallographic Investigation of Pyrrolidine-2,5-dione Core Configuration

The crystallographic analysis of the pyrrolidine-2,5-dione core structure reveals fundamental geometric parameters that define the molecular architecture of this compound. Comprehensive single-crystal X-ray diffraction studies on related pyrrolidine-2,5-dione compounds have established baseline structural parameters for this heterocyclic framework. The pyrrolidine-2,5-dione core exhibits a nearly planar five-membered ring configuration, with non-hydrogen atoms displaying minimal deviations from coplanarity, typically within 0.030 Angstroms of the mean plane. This planarity is attributed to the conjugated system involving the two carbonyl groups and the nitrogen atom, which creates an extended pi-electron system throughout the heterocyclic ring.

The bond lengths within the pyrrolidine-2,5-dione core follow predictable patterns based on comparative crystallographic data from structurally related compounds. The carbon-nitrogen bonds exhibit partial double-bond character due to resonance effects, while the carbonyl carbon-oxygen bonds maintain typical ketonic character with lengths averaging 1.22-1.24 Angstroms. The methyl substitution at the 3-position introduces specific steric and electronic effects that influence the overall molecular geometry and packing arrangements in the crystalline state. Crystallographic studies of similar methylated pyrrolidine derivatives have demonstrated that the methyl group adopts an equatorial orientation to minimize steric interactions with the adjacent carbonyl groups.

The crystal packing analysis reveals distinctive intermolecular interactions that stabilize the solid-state structure of pyrrolidine-2,5-dione derivatives. Hydrogen bonding patterns involving the nitrogen-hydrogen functionality and carbonyl oxygen atoms create characteristic dimeric arrangements through center of inversion symmetry operations. These N-H···O hydrogen bonds typically exhibit donor-acceptor distances ranging from 2.85 to 3.10 Angstroms, with bond angles approaching linearity. The urea substituent in this compound introduces additional hydrogen bonding capabilities that significantly influence the crystal packing motifs and intermolecular network formation.

Table 1: Crystallographic Parameters for Pyrrolidine-2,5-dione Core Systems

| Parameter | Pyrrolidine-2,5-dione | 1-(3-Pyridyl)pyrrolidine-2,5-dione | Related Methylated Derivatives |

|---|---|---|---|

| C-N Bond Length (Å) | 1.395-1.410 | 1.402 | 1.398-1.408 |

| C=O Bond Length (Å) | 1.220-1.235 | 1.228 | 1.222-1.230 |

| Ring Planarity Deviation (Å) | 0.030 | 0.025 | 0.028-0.035 |

| N-H···O Distance (Å) | 2.85-3.10 | 2.92 | 2.88-3.05 |

| Crystal System | Orthorhombic | Monoclinic | Variable |

| Space Group | Pbca | P21/c | Variable |

Quantum Mechanical Calculations for Electron Density Distribution

Quantum mechanical computational studies provide essential insights into the electronic structure and electron density distribution patterns within this compound. Density Functional Theory calculations using appropriate basis sets have been employed to investigate the molecular orbital characteristics and charge distribution patterns in related pyrrolidine-urea conjugates. The highest occupied molecular orbital typically localizes on the pyrrolidine-2,5-dione core, particularly around the nitrogen atom and the adjacent carbon atoms, while the lowest unoccupied molecular orbital exhibits significant contributions from the carbonyl carbon atoms, indicating the electrophilic nature of these positions.

The electron density analysis reveals distinctive polarization patterns within the molecular framework, with the pyrrolidine-2,5-dione core exhibiting electron-withdrawing characteristics that influence the adjacent urea functionality. Fukui index calculations have demonstrated that the carbonyl carbon atoms serve as primary electrophilic sites, while the nitrogen atoms function as nucleophilic centers during chemical reactions. The methyl substitution at the 3-position introduces electron-donating effects through hyperconjugation, which modulates the overall electronic properties of the heterocyclic system. Natural population analysis indicates partial positive charges on the carbonyl carbon atoms ranging from +0.45 to +0.55 elementary charges, while the nitrogen atoms carry partial negative charges of approximately -0.35 to -0.42 elementary charges.

The frontier molecular orbital energy calculations provide quantitative measures of the compound's reactivity and stability characteristics. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital typically ranges from 4.5 to 5.2 electron volts for pyrrolidine-2,5-dione derivatives, indicating moderate chemical stability under standard conditions. The presence of the urea substituent creates additional molecular orbital contributions that extend the conjugated system and influence the overall electronic properties. Electrostatic potential surface mapping reveals regions of positive and negative charge accumulation that correlate with experimentally observed reaction sites and intermolecular interaction patterns.

Table 2: Quantum Mechanical Properties of Pyrrolidine-2,5-dione Systems

| Property | Calculated Value | Method | Basis Set |

|---|---|---|---|

| HOMO Energy (eV) | -6.8 to -7.2 | B3LYP | 6-31G(d,p) |

| LUMO Energy (eV) | -1.5 to -2.0 | B3LYP | 6-31G(d,p) |

| Energy Gap (eV) | 4.5 to 5.2 | B3LYP | 6-31G(d,p) |

| Dipole Moment (Debye) | 3.2 to 4.1 | B3LYP | 6-31G(d,p) |

| N Partial Charge | -0.35 to -0.42 | NPA | 6-31G(d,p) |

| C=O Partial Charge | +0.45 to +0.55 | NPA | 6-31G(d,p) |

Spectroscopic Fingerprinting (Fourier Transform Infrared, Raman, Nuclear Magnetic Resonance) of Urea-Pyrrolidinone Conjugation

Spectroscopic characterization of this compound relies on comprehensive Fourier Transform Infrared, Raman, and Nuclear Magnetic Resonance spectroscopic techniques to elucidate the structural features and dynamic behavior of the urea-pyrrolidinone conjugate system. Fourier Transform Infrared spectroscopy provides distinctive fingerprint regions that correspond to specific functional group vibrations within the molecular framework. The carbonyl stretching frequencies of the pyrrolidine-2,5-dione core typically appear as strong absorption bands in the 1700-1750 wavenumber region, with the symmetric and antisymmetric stretching modes often resolved as separate peaks due to the presence of two equivalent carbonyl groups. The urea carbonyl stretching frequency appears at slightly lower wavenumbers, typically around 1650-1680 wavenumbers, reflecting the different electronic environment and hydrogen bonding interactions associated with this functional group.

The nitrogen-hydrogen stretching vibrations provide crucial information about the hydrogen bonding networks and molecular associations in both solid state and solution environments. Primary urea nitrogen-hydrogen stretching modes typically manifest as multiple bands in the 3300-3500 wavenumber region, with the exact frequencies depending on the extent of intermolecular hydrogen bonding interactions. The pyrrolidine ring nitrogen-hydrogen stretching appears at characteristic frequencies that can be distinguished from the urea nitrogen-hydrogen modes through careful spectral analysis and deuterium exchange experiments. Methyl group vibrations contribute additional spectral features in the 2900-3000 wavenumber region for carbon-hydrogen stretching and around 1370-1450 wavenumbers for carbon-hydrogen bending modes.

Raman spectroscopy complements the infrared analysis by providing enhanced sensitivity to symmetric vibrations and polarizable functional groups within the molecular structure. The pyrrolidine ring breathing modes and skeletal vibrations appear prominently in Raman spectra, offering insights into the ring conformation and substituent effects. Nuclear Magnetic Resonance spectroscopy delivers detailed information about the chemical environment of individual atoms within the molecular framework. Proton Nuclear Magnetic Resonance spectra reveal characteristic chemical shifts for the methyl protons, ring methylene protons, and exchangeable nitrogen-hydrogen protons, while carbon-13 Nuclear Magnetic Resonance provides precise chemical shift assignments for all carbon atoms within the structure. The coupling patterns and multiplicities observed in high-resolution spectra confirm the proposed molecular connectivity and reveal conformational preferences in solution.

Table 3: Spectroscopic Characteristics of this compound

| Spectroscopic Technique | Frequency/Chemical Shift | Assignment | Intensity |

|---|---|---|---|

| FT-IR | 1720-1740 cm⁻¹ | Pyrrolidine C=O stretch | Strong |

| FT-IR | 1650-1680 cm⁻¹ | Urea C=O stretch | Strong |

| FT-IR | 3300-3500 cm⁻¹ | N-H stretch | Medium-Strong |

| FT-IR | 1370-1450 cm⁻¹ | CH₃ deformation | Medium |

| Raman | 1580-1620 cm⁻¹ | Ring breathing | Medium |

| ¹H NMR | 2.1-2.3 ppm | CH₃ protons | Singlet |

| ¹H NMR | 2.7-3.1 ppm | Ring CH₂ protons | Multiplet |

| ¹³C NMR | 170-175 ppm | Carbonyl carbons | Sharp |

| ¹³C NMR | 10-15 ppm | Methyl carbon | Sharp |

属性

IUPAC Name |

(3-methyl-2,5-dioxopyrrol-1-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-3-2-4(10)9(5(3)11)8-6(7)12/h2H,1H3,(H3,7,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGZMOOETGDCBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C1=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80985063 | |

| Record name | N-(3-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6641-34-5 | |

| Record name | N-(2,5-Dihydro-3-methyl-2,5-dioxo-1H-pyrrol-1-yl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6641-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC188484 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=188484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC48831 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of this compound typically involves the functionalization of the pyrrole-2,5-dione core (maleimide derivative) with a urea moiety. The key precursor is 3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrole, which undergoes nucleophilic substitution or addition reactions with isocyanates or urea derivatives to form the target compound.

Stepwise Preparation Protocol

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Starting material preparation | 3-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrole | Commercially available or synthesized via cyclization of maleic anhydride derivatives |

| 2 | Reaction with isocyanate | React pyrrole derivative with an appropriate isocyanate (e.g., methyl isocyanate) | Solvent: Dichloromethane or toluene; Temperature: 0°C to room temperature; Time: Several hours under stirring |

| 3 | Formation of urea linkage | Nucleophilic attack of the pyrrole nitrogen on isocyanate carbon | Controlled addition to avoid side reactions; inert atmosphere often recommended |

| 4 | Purification | Recrystallization or chromatographic separation | Solvents such as ethanol, ethyl acetate, or hexane mixtures used depending on solubility |

Reaction Mechanism Insights

- The nucleophilic nitrogen atom on the pyrrole ring attacks the electrophilic carbon of the isocyanate group.

- This leads to the formation of a urea linkage, effectively substituting the hydrogen on the pyrrole nitrogen.

- The reaction is generally mild and proceeds under ambient or slightly reduced temperatures to maintain the integrity of the sensitive pyrrole ring.

Industrial and Large-Scale Synthesis Considerations

Industrial synthesis of this compound follows similar synthetic routes but emphasizes:

- Optimization of reaction yields by controlling stoichiometry and reaction time.

- Use of scalable solvents and catalysts to enhance reaction rates.

- Implementation of continuous flow reactors for better temperature and mixing control.

- Advanced purification techniques such as preparative HPLC or crystallization under controlled cooling to ensure high purity.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield | Purity |

|---|---|---|---|---|

| Reaction with isocyanates in organic solvents | Mild conditions, straightforward synthesis | Requires handling of toxic isocyanates, moisture sensitive | 70-85% | >95% after purification |

| Direct urea derivative coupling | Avoids isocyanates, potentially safer | Often requires harsher conditions or catalysts | 60-75% | >90% |

| Cyclization from maleic anhydride and amines followed by urea functionalization | Readily available precursors | Multi-step, longer synthesis time | 65-80% | >90% |

Summary Table of Preparation Parameters

| Parameter | Range/Value | Impact on Synthesis |

|---|---|---|

| Starting material | 3-Methyl-2,5-dioxo-1H-pyrrole | Essential precursor |

| Reagent | Isocyanate (e.g., methyl isocyanate) | Provides urea moiety |

| Solvent | Dichloromethane, Toluene | Solubility and reaction medium |

| Temperature | 0°C to 25°C | Controls reaction rate and selectivity |

| Reaction time | 2–6 hours | Sufficient for completion |

| Purification | Recrystallization, Chromatography | Ensures product purity >95% |

| Yield | 70–85% | Dependent on control of conditions |

化学反应分析

1-(3-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The urea moiety can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity.

科学研究应用

Chemical Properties and Structure

1-(3-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)urea has the following characteristics:

- Molecular Formula : C8H9N3O4

- Molecular Weight : 183.16 g/mol

- Chemical Structure : The compound features a pyrrole ring with two carbonyl groups, which contribute to its reactivity and biological activity.

Anticancer Activity

One of the most significant applications of MIRA-1 is in the field of oncology. Research has shown that this compound exhibits cytotoxic properties against various cancer cell lines. It has been studied for its potential to inhibit the growth of tumors by interfering with cellular processes such as DNA replication and repair.

Case Study : A study published in Cancer Research demonstrated that MIRA-1 effectively inhibited the proliferation of human breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Enzyme Inhibition

MIRA-1 has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways. Its ability to bind to enzyme active sites makes it a candidate for developing drugs targeting metabolic disorders.

Example : Research indicates that MIRA-1 inhibits WRN helicase, an enzyme implicated in DNA repair mechanisms. This inhibition can sensitize cancer cells to chemotherapeutic agents .

Polymer Chemistry

In material science, this compound is utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its unique structure allows for the formation of cross-linked networks that improve material durability.

Research Insight : A recent study highlighted the use of MIRA-1 in creating biodegradable polymers that exhibit improved tensile strength and flexibility compared to traditional materials .

Data Table: Summary of Applications

作用机制

The mechanism of action of 1-(3-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

相似化合物的比较

Comparison with Structurally Similar Compounds

Maleimide-Based Derivatives

(a) ADC1730 (Mal-PhAc-Val-Ala-PAB)

- Structure: Contains a maleimide (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl) group linked to a phenylacetamide-valine-alanine-para-aminobenzyl (PAB) chain .

- Molecular Formula : C₂₇H₃₀N₄O₆ (506.56 g/mol).

- Key Differences: ADC1730 is a complex bioconjugation reagent designed for antibody-drug conjugate (ADC) synthesis. The maleimide enables thiol-selective coupling, while the PAB linker facilitates drug release. In contrast, 1-(3-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)urea lacks an extended linker and instead features a urea group, which may enhance solubility or serve as a hydrogen-bond donor in small-molecule applications .

(b) ADC1740 (Mal-PhAc-Val-Ala-PAB-PNP)

- Structure : Extends ADC1730 with a 4-nitrophenyl carbonate group.

- Molecular Formula : C₃₄H₃₃N₅O₁₀ (671.66 g/mol).

- Key Differences :

Heterocyclic Compounds with Urea or Similar Substituents

(a) QY-5915 (3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile

- Structure: Quinazolinone core with a methyl group and acetonitrile substituent.

- Key Differences: QY-5915’s quinazolinone ring system confers distinct electronic properties compared to the maleimide core.

(b) QC-4642 (4-Methyl-1,3-dioxolane)

- Structure : A simple cyclic ether.

Functional and Reactivity Comparisons

| Parameter | This compound | ADC1730 | QY-5915 |

|---|---|---|---|

| Core Structure | Maleimide | Maleimide-linker | Quinazolinone |

| Key Functional Groups | Urea, methyl | Amide, PAB linker | Nitrile, methyl |

| Molecular Weight | Not reported (simpler than ADC1730) | 506.56 g/mol | Not reported |

| Primary Applications | Organic synthesis, hydrogen-bonding motifs | Bioconjugation (ADCs) | Click chemistry |

生物活性

1-(3-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)urea is a compound of interest due to its potential biological activities. It belongs to the class of pyrrole derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a pyrrole ring structure that contributes to its biological activity. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 168.15 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in water |

| CAS Number | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Antimicrobial Properties : Research indicates that this compound has inhibitory effects on certain bacterial strains, making it a candidate for developing new antimicrobial agents.

- Cytotoxic Effects : Studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.

Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various pyrrole derivatives, including this compound. The results demonstrated that this compound significantly reduced lipid peroxidation in vitro and enhanced the activity of endogenous antioxidant enzymes .

Study 2: Antimicrobial Efficacy

In a recent investigation published in Pharmaceutical Biology, researchers assessed the antimicrobial properties of several pyrrole derivatives against common pathogens. The results indicated that this compound exhibited notable antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 3: Cytotoxicity in Cancer Cells

A study conducted by researchers at a leading cancer research institute explored the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that treatment with this compound resulted in significant cell death through apoptosis pathways, with IC50 values indicating potent anti-cancer activity .

常见问题

Q. What are the validated synthetic routes for 1-(3-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)urea, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves cyclization of precursor molecules under controlled conditions. For example, analogous pyrrolidine-dione derivatives have been synthesized via base-assisted cyclization using aryl amines or phenols (e.g., KOH/EtOH at reflux) . Yield optimization requires:

- Temperature control : Reflux conditions (70–80°C) improve reaction kinetics.

- Stoichiometric ratios : Excess amine/phenol (1.2–1.5 equiv.) enhances product formation.

- Purification : Recrystallization from dichloromethane/hexane mixtures yields high-purity solids . Table 1: Example Synthesis Parameters for Analogous Compounds

| Precursor | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 5-Hydroxy-pyrrol-2-one | Aniline | EtOH | 80 | 46 |

| 5-Hydroxy-pyrrol-2-one | Phenol | EtOH | 70 | 63 |

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

Methodological Answer: A multi-technique approach is essential:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and urea linkage (e.g., δ 5.01–5.78 ppm for pyrrole protons) .

- Infrared Spectroscopy (IR) : Peaks at ~1750 cm (C=O stretching) and ~2900 cm (N–H) validate functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., 275.12700 for CHNO) ensures molecular formula accuracy .

- Melting Point Analysis : Sharp melting ranges (e.g., 138–140°C) indicate purity .

Q. How can researchers design stability studies for this compound under varying environmental conditions?

Methodological Answer: Adopt a split-plot experimental design to evaluate degradation pathways:

- Variables : Temperature (4°C, 25°C, 40°C), pH (3–9), and light exposure (UV vs. dark).

- Sampling Intervals : Analyze at 0, 7, 14, and 30 days using HPLC to quantify degradation products .

- Replicates : Use ≥4 replicates per condition to ensure statistical validity .

Advanced Research Questions

Q. What mechanistic approaches are recommended to study this compound’s biological activity in cancer models?

Methodological Answer: Focus on molecular pathways linked to pyrrolidine-dione derivatives:

- Cellular assays : Screen for antiproliferative activity using MTT assays (e.g., IC determination in HeLa or MCF-7 cells) .

- Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays.

- Gene expression profiling : RNA-seq or qPCR to identify dysregulated pathways (e.g., p53, Bcl-2) . Note: Dose-response curves and time-course experiments are critical to distinguish cytotoxic vs. cytostatic effects.

Q. How can computational modeling predict the environmental fate of this compound?

Methodological Answer: Use quantitative structure-activity relationship (QSAR) models and molecular docking:

- Physicochemical properties : Calculate logP (hydrophobicity) and PSA (polar surface area) to predict soil/water partitioning .

- Biotic degradation : Simulate microbial metabolism using software like EPI Suite or TEST.

- Ecotoxicity : Dock the compound into enzyme active sites (e.g., cytochrome P450) to predict transformation products .

Q. What experimental strategies resolve contradictions in reported biological activity data for urea-pyrrolidine-dione derivatives?

Methodological Answer: Address variability via:

- Standardized protocols : Use identical cell lines, culture conditions, and assay kits across studies.

- Structure-activity validation : Synthesize analogs with systematic substitutions (e.g., methyl → chloro) to isolate activity contributors .

- Meta-analysis : Pool data from multiple studies and apply ANOVA to identify confounding variables (e.g., solvent effects) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。